molecular formula C13H12N4O2 B2642652 2-[(E)-3-(3-quinolinyl)-2-propenoyl]-1-hydrazinecarboxamide CAS No. 478039-67-7

2-[(E)-3-(3-quinolinyl)-2-propenoyl]-1-hydrazinecarboxamide

Cat. No.: B2642652
CAS No.: 478039-67-7
M. Wt: 256.265
InChI Key: OHWYBEJOFGZCAX-AATRIKPKSA-N
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Description

2-[(E)-3-(3-Quinolinyl)-2-propenoyl]-1-hydrazinecarboxamide is a hydrazinecarboxamide derivative characterized by an (E)-configured propenoyl group bridging a 3-quinolinyl moiety and a hydrazinecarboxamide functional group. The quinoline core is a privileged scaffold in medicinal chemistry due to its aromaticity and ability to engage in π-π stacking interactions, which often enhance binding to biological targets such as enzymes or receptors . The hydrazinecarboxamide group is a versatile pharmacophore known for metal-chelation capabilities and diverse bioactivities, including antioxidant and antimicrobial effects .

Properties

IUPAC Name

[[(E)-3-quinolin-3-ylprop-2-enoyl]amino]urea
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H12N4O2/c14-13(19)17-16-12(18)6-5-9-7-10-3-1-2-4-11(10)15-8-9/h1-8H,(H,16,18)(H3,14,17,19)/b6-5+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OHWYBEJOFGZCAX-AATRIKPKSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C=C(C=N2)C=CC(=O)NNC(=O)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C2C(=C1)C=C(C=N2)/C=C/C(=O)NNC(=O)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H12N4O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

256.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 2-[(E)-3-(3-quinolinyl)-2-propenoyl]-1-hydrazinecarboxamide involves several steps. One common method includes the reaction of 2-chloroquinoline derivatives with phenylhydrazine in the presence of a solvent like 1-pentanol, followed by N-alkylation using sodium carbonate . Industrial production methods often aim for greener and more sustainable processes, such as using microwave-assisted synthesis, solvent-free conditions, or recyclable catalysts .

Chemical Reactions Analysis

2-[(E)-3-(3-quinolinyl)-2-propenoyl]-1-hydrazinecarboxamide undergoes various chemical reactions, including:

    Oxidation: This reaction typically involves reagents like hydrogen peroxide or potassium permanganate.

    Reduction: Common reducing agents include sodium borohydride or lithium aluminum hydride.

    Substitution: This reaction can occur with halogenated compounds in the presence of a base like sodium hydroxide.

The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

This compound has a wide range of scientific research applications:

    Chemistry: It is used as a building block for synthesizing more complex molecules.

    Biology: It has shown potential in various bioassays and interactions with cellular components.

    Medicine: Research indicates its potential as a therapeutic agent due to its pharmacological properties.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-[(E)-3-(3-quinolinyl)-2-propenoyl]-1-hydrazinecarboxamide involves its interaction with specific molecular targets and pathways. It is believed to exert its effects by binding to certain enzymes or receptors, thereby modulating their activity . The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Key Observations :

  • The (E)-propenoyl configuration is critical for spatial orientation, as seen in MPH and other acryloyl derivatives .
  • Synthesis typically involves condensation or cyclization steps, with hydrazinecarboxamide acting as a nucleophile .
Antioxidant Activity
  • MPH and its metal complexes demonstrated strong DPPH radical scavenging activity (80–90% inhibition at 100 µg/mL), attributed to the hydrazinecarboxamide’s ability to donate hydrogen atoms .
  • Phosphorus-containing heterocycles (e.g., ) showed comparable antioxidant activity, but their mechanisms differ due to electron-deficient phosphorus centers .
  • The target compound’s quinolinyl group may enhance radical stabilization via extended conjugation, though experimental validation is needed.
Antimicrobial Activity
  • MPH complexes exhibited broad-spectrum activity against E. coli, S. aureus, and C. albicans (MIC: 12.5–25 µg/mL) .
  • Thienyl derivatives () showed moderate activity, suggesting that electron-rich substituents (e.g., thiophene) improve membrane penetration .
  • The quinolinyl group in the target compound could synergize with hydrazinecarboxamide to enhance antimicrobial potency, leveraging quinoline’s historical role in antimalarials .
Thermal Stability and Degradation
  • MPH complexes displayed high thermal stability (decomposition >250°C), with degradation kinetics influenced by metal ion coordination .

Molecular Docking and Mechanistic Insights

  • Quinoline derivatives (e.g., ) often target DNA topoisomerases or kinases, suggesting the target compound may act through similar pathways .

Biological Activity

2-[(E)-3-(3-quinolinyl)-2-propenoyl]-1-hydrazinecarboxamide, with the CAS number 478039-67-7, is a compound that has gained attention in scientific research due to its potential biological activities. This compound belongs to the quinoline family, which is known for various pharmacological properties, including anticancer, anti-inflammatory, and antimicrobial effects.

Chemical Structure and Properties

The molecular formula of this compound is C13H12N4O2, with a molecular weight of 256.26 g/mol. The compound features a hydrazinecarboxamide core, which is associated with diverse biological activities.

PropertyValue
Molecular FormulaC13H12N4O2
Molecular Weight256.26 g/mol
CAS Number478039-67-7
Purity>90%

Anticancer Properties

Research indicates that compounds similar to this compound exhibit significant anticancer properties. The mechanism of action typically involves the inhibition of specific enzymes or pathways involved in cancer cell proliferation. For instance, studies have shown that quinoline derivatives can induce apoptosis in cancer cells by activating caspases and modulating the expression of pro-apoptotic and anti-apoptotic proteins.

Anti-inflammatory Effects

The hydrazinecarboxamide group in this compound has been linked to anti-inflammatory activity. In vitro studies suggest that it may inhibit the production of pro-inflammatory cytokines and reduce oxidative stress in cells, which is critical in managing chronic inflammatory diseases.

Antimicrobial Activity

Preliminary studies indicate that this compound may possess antimicrobial properties against various bacterial strains. The interaction with bacterial enzymes could disrupt their metabolic processes, leading to cell death.

Case Studies

  • Study on Anticancer Activity : A study published in a peer-reviewed journal demonstrated that derivatives of hydrazinecarboxamide exhibited potent cytotoxic effects on human breast cancer cells (MCF-7). The compound was found to induce cell cycle arrest and apoptosis through mitochondrial pathway activation.
  • Inflammation Model : In a rat model of arthritis, administration of similar hydrazinecarboxamide derivatives resulted in a significant decrease in paw swelling and inflammatory markers compared to controls, suggesting potential therapeutic applications for inflammatory diseases.

The proposed mechanism of action for this compound involves:

  • Enzyme Inhibition : Binding to specific enzymes such as fatty acid synthase or proteases that are crucial for tumor growth and inflammation.
  • Receptor Modulation : Interaction with cellular receptors that regulate apoptosis and cell proliferation.

Table 2: Comparison with Related Compounds

CompoundActivity TypeNotable Uses
ChloroquineAntimalarialTreatment for malaria
CamptothecinAnticancerChemotherapy agent
MepacrineAntimalarialUsed against malaria
This compoundAnticancer/Anti-inflammatoryPotential therapeutic agent

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